6-(3-Chloropropoxy)-4-methylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-chloropropoxy)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJUEQYVRXVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724734 | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-91-8 | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 3 Chloropropoxy 4 Methylcoumarin
Retrosynthetic Analysis of 6-(3-Chloropropoxy)-4-methylcoumarin
A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. The primary strategic disconnections involve the ether linkage at the C6 position and the formation of the coumarin (B35378) heterocycle itself.
The most logical pathway is initiated by disconnecting the C-O ether bond of the 3-chloropropoxy group. This is a standard disconnection for an ether, leading back to a phenolic precursor and an alkyl halide. This transformation, known as a Williamson ether synthesis in the forward direction, identifies 6-hydroxy-4-methylcoumarin (B191455) as a key intermediate and a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) , as the coupling partner.
The second major disconnection targets the coumarin ring of the 6-hydroxy-4-methylcoumarin intermediate. The presence of the 4-methyl group strongly suggests a Pechmann condensation reaction. sciensage.info This reaction classically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. sciensage.inforesearchgate.net Therefore, 6-hydroxy-4-methylcoumarin can be disconnected into hydroquinone (B1673460) (1,4-dihydroxybenzene) and ethyl acetoacetate (B1235776) . maxwellsci.com
This two-step retrosynthetic pathway is summarized as follows:
Ether Disconnection: Cleavage of the ether bond points to 6-hydroxy-4-methylcoumarin as the immediate precursor.
Pechmann Disconnection: Cleavage of the heterocyclic ring of 6-hydroxy-4-methylcoumarin suggests hydroquinone and ethyl acetoacetate as the fundamental starting materials.
Detailed Elucidation of Established Synthetic Routes for this compound
The forward synthesis, based on the retrosynthetic analysis, constitutes the most established and practical route to this compound. It is a two-step process involving the formation of the coumarin core followed by its subsequent alkylation.
The primary precursor for the synthesis is 6-hydroxy-4-methylcoumarin . This intermediate is typically synthesized via the Pechmann condensation. maxwellsci.comrasayanjournal.co.in The reaction involves the condensation of hydroquinone with ethyl acetoacetate in the presence of an acid catalyst. maxwellsci.com A significant challenge in this step is regioselectivity; since hydroquinone possesses two equivalent hydroxyl groups, the reaction can potentially yield isomeric products. The reaction conditions must be controlled to favor the formation of the desired 6-hydroxy isomer over other potential byproducts.
Once the 6-hydroxy-4-methylcoumarin core is synthesized and purified, the next strategic step is the introduction of the 3-chloropropoxy side chain. This is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group at the C6 position to form a more nucleophilic phenoxide ion, which then reacts with an appropriate alkylating agent, such as 1-bromo-3-chloropropane or 1,3-dichloropropane, via an SN2 reaction.
The successful synthesis of this compound hinges on the optimization of two key reactions: the Pechmann condensation and the Williamson ether synthesis.
Pechmann Condensation for 6-hydroxy-4-methylcoumarin: This reaction is typically performed by heating a mixture of hydroquinone and ethyl acetoacetate with a condensing agent. Various acid catalysts can be employed, including Brønsted acids like concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid, or Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₂·2H₂O). sciensage.inforasayanjournal.co.inchemicalbook.com The choice of catalyst and reaction temperature can significantly influence the reaction rate and the yield of the desired product. rasayanjournal.co.in For instance, microwave-assisted synthesis using SnCl₂·2H₂O as a catalyst under solvent-free conditions has been shown to be an efficient method for producing 4-methylcoumarins, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in
Williamson Ether Synthesis for this compound: This alkylation step requires the careful selection of a base, solvent, and alkylating agent. A moderately weak base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. The reaction is commonly carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), which facilitates the SN2 reaction. The mixture of 6-hydroxy-4-methylcoumarin, the base, and the alkylating agent (e.g., 1-bromo-3-chloropropane) is usually heated to ensure a reasonable reaction rate.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Reaction Step | Reactants | Catalyst/Base | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|
| Pechmann Condensation | Hydroquinone, Ethyl Acetoacetate | H₂SO₄, ZnCl₂, AlCl₃, or SnCl₂·2H₂O | Solvent-free or high-boiling solvent | Heating (conventional) or Microwave Irradiation (800W, ~4-5 min) | rasayanjournal.co.in, maxwellsci.com |
| Williamson Ether Synthesis | 6-hydroxy-4-methylcoumarin, 1-bromo-3-chloropropane | K₂CO₃ or Na₂CO₃ | Acetone or DMF | Reflux temperature, several hours | General |
Understanding the reaction mechanisms is crucial for controlling the synthesis and minimizing byproducts.
Mechanism of the Pechmann Condensation: The Pechmann condensation proceeds through a sequence of acid-catalyzed steps:
Transesterification: The first step is the reaction between one of the hydroxyl groups of hydroquinone and the ester carbonyl of ethyl acetoacetate. This forms an intermediate aryl β-ketoester.
Intramolecular Electrophilic Aromatic Substitution: The aromatic ring, activated by the remaining hydroxyl group, performs an intramolecular attack on the ketone carbonyl. This is effectively an intramolecular Friedel-Crafts acylation that forms a new six-membered ring.
Dehydration: The resulting tertiary alcohol is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the α,β-unsaturated ester system characteristic of the coumarin pyrone ring. maxwellsci.com
Mechanism of the Williamson Ether Synthesis: This reaction follows a classical bimolecular nucleophilic substitution (SN2) mechanism:
Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the C6-hydroxyl group of the coumarin, generating a resonance-stabilized phenoxide anion.
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the primary carbon atom of 1-bromo-3-chloropropane that is bonded to the bromine atom. Bromine is a better leaving group than chlorine, ensuring the reaction occurs at this site. The attack occurs from the backside, leading to the displacement of the bromide ion and the formation of the C-O ether bond.
Exploration of Novel and Advanced Synthetic Approaches
While the two-step method described above is well-established, modern organic synthesis has introduced a variety of advanced catalytic methods for the construction of the coumarin nucleus. These novel approaches often provide access to coumarin derivatives under milder conditions, with higher efficiency, and sometimes with different regioselectivity than classical methods. mdpi.com
Transition Metal Catalysis: Numerous transition metals, including palladium (Pd), rhodium (Rh), gold (Au), and cobalt (Co), have been employed to catalyze the synthesis of coumarins. thieme-connect.comresearchgate.net These reactions often proceed via mechanisms involving C-H bond activation or the cyclization of specifically designed precursors.
Palladium-catalyzed reactions: Methods include the oxidative cyclocarbonylation of 2-vinylphenols and the reaction of phenols with alkynoates, which can provide coumarins in a single step under mild conditions. acs.orgorganic-chemistry.org
Rhodium-catalyzed C-H activation: An efficient annulation of phenolic acetates with acrylates can be achieved using a rhodium catalyst, offering excellent regioselectivity. organic-chemistry.org
Gold-catalyzed cyclization: The intramolecular hydroarylation of phenol-derived propiolates catalyzed by Au(I) complexes is another powerful method for coumarin synthesis. organic-chemistry.org
These catalytic methods are primarily designed for the construction of the coumarin core. To apply them to the synthesis of this compound, one would need to start with a phenol substrate already bearing the required substituents or functional groups that could be later converted into the final structure.
Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a green and powerful tool in synthesis. beilstein-journals.org Organocatalytic strategies have been developed for the asymmetric synthesis of various coumarin derivatives, often involving cascade or domino reactions. nih.govnih.gov For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, can activate both the nucleophile and the electrophile simultaneously to construct complex chiral molecules. nih.govacs.org While the target molecule, this compound, is achiral, the principles of organocatalysis could be applied to develop novel, metal-free routes to the 6-hydroxy-4-methylcoumarin intermediate.
Microwave-Assisted and Sonochemical Synthesis Protocols
Modern synthetic chemistry increasingly relies on energy-efficient technologies like microwave irradiation and sonochemistry to accelerate reactions and improve yields.
Microwave-Assisted Synthesis Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including coumarins. nih.govrasayanjournal.co.in The synthesis of this compound can be efficiently achieved through the O-alkylation of 6-hydroxy-4-methylcoumarin with an appropriate three-carbon chloro-alkylating agent, such as 1-bromo-3-chloropropane.
In a typical procedure analogous to the microwave-assisted synthesis of other alkoxy coumarins, 6-hydroxy-4-methylcoumarin is treated with 1-bromo-3-chloropropane in the presence of a base like anhydrous potassium carbonate and a suitable solvent such as acetone or 1-methyl-2-pyrrolidone. nih.gov Microwave irradiation of this mixture dramatically reduces reaction times from several hours under conventional heating to mere minutes. nih.gov The yields obtained via microwave synthesis are often comparable to or even higher than those from traditional reflux methods. nih.gov The primary advantage lies in the significant rate enhancement, operational simplicity, and energy efficiency. rasayanjournal.co.inderpharmachemica.com
Sonochemical Synthesis Ultrasound irradiation offers another green and efficient alternative for synthesizing coumarin derivatives. researchgate.netarabjchem.org Sonochemistry utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which accelerates chemical reactions. researchgate.net This technique has been successfully applied to various coumarin syntheses, including Knoevenagel condensations and Pechmann reactions, often resulting in excellent yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.net
The synthesis of this compound can be envisioned under ultrasonic conditions. The etherification of 6-hydroxy-4-methylcoumarin would be conducted in a suitable solvent with an alkylating agent in an ultrasonic bath. srce.hr This method is recognized for its green credentials, often allowing for reactions at lower temperatures and reducing the need for harsh catalysts. srce.hrscirp.org
Table 1: Comparison of Conventional vs. Energy-Assisted Synthesis of Coumarin Ethers (Illustrative)
| Method | Energy Source | Typical Reaction Time | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Thermal (Reflux) | 6–24 hours nih.gov | Good to Excellent | Well-established, simple setup |
| Microwave-Assisted | Microwave Irradiation | 10–20 minutes nih.govrasayanjournal.co.in | Comparable or Higher nih.gov | Drastic time reduction, high efficiency |
| Sonochemical | Ultrasound | 15–60 minutes srce.hrscirp.org | Good to Excellent researchgate.net | Milder conditions, energy efficient |
Continuous Flow Chemistry Techniques for Scalable Synthesis
Continuous flow chemistry has become a cornerstone for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. scientific.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. rsc.org
The synthesis of this compound can be adapted to a multi-step continuous flow process. A plausible two-stage flow setup would involve:
Coumarin Core Formation: The initial synthesis of the 6-hydroxy-4-methylcoumarin scaffold via a Pechmann condensation of hydroquinone and ethyl acetoacetate. This reaction can be performed in a heated flow reactor, potentially using a solid acid catalyst packed into a column to simplify purification. africacommons.net
O-Alkylation: The output stream from the first step, after a possible in-line purification or solvent switch, would be mixed with a stream containing 1-bromo-3-chloropropane and a base (e.g., a soluble organic base or a packed-bed solid base). This mixture would then pass through a second heated coil reactor to afford the final product, this compound. mdpi.com
This integrated approach eliminates the need for manual isolation of intermediates, reduces waste, and allows for the production of multigram quantities in a streamlined manner. africacommons.net The residence time in flow reactors is typically in the range of minutes, offering a significant throughput advantage over batch processing. rsc.orgmdpi.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can incorporate several green strategies:
Alternative Energy Sources: As discussed, employing microwave irradiation and sonication significantly reduces energy consumption and reaction times compared to conventional heating. derpharmachemica.comsrce.hr
Solvent-Free Conditions: The Pechmann condensation step to form the hydroxycoumarin precursor can often be performed under solvent-free (neat) conditions, particularly with microwave heating. rasayanjournal.co.inderpharmachemica.com This minimizes the use of volatile organic compounds (VOCs), which are a major source of chemical waste.
Use of Recyclable Catalysts: Instead of traditional mineral acids like sulfuric acid, which are corrosive and difficult to dispose of, solid acid catalysts such as Amberlyst-15, fly ash, or Brønsted acidic ionic liquids can be used for the coumarin ring formation. derpharmachemica.comrsc.orgresearchgate.net These catalysts can be easily recovered by filtration and reused multiple times, improving the atom economy and reducing waste. rsc.org
Aqueous Media: Where possible, using water or aqueous ethanol (B145695) as a solvent system, especially in ultrasound-promoted reactions, enhances the green profile of the synthesis. arabjchem.org
By integrating these principles, the synthesis of this compound can be made more environmentally benign, cost-effective, and sustainable.
Derivatization Strategies via the Chloropropoxy Side Chain of this compound
The 3-chloropropoxy side chain serves as a versatile chemical handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. The primary alkyl chloride is a reactive electrophilic site amenable to various transformations.
Nucleophilic Substitution Reactions for Diverse Functional Group Introduction
The terminal chlorine atom on the propoxy chain is susceptible to displacement by a variety of nucleophiles (SN2 reaction). This strategy is highly effective for synthesizing a library of derivatives with diverse physicochemical properties. Analogous reactions on similar bromoalkoxy coumarins demonstrate the feasibility and utility of this approach. nih.gov
Key classes of nucleophiles that can be employed include:
Amines: Reaction with primary or secondary amines, including cyclic amines like piperazine, morpholine, and piperidine, yields the corresponding amino-alkoxy derivatives. These reactions are typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, often with a base such as potassium carbonate to scavenge the HCl produced. nih.gov
Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, a valuable precursor for synthesizing triazoles via click chemistry or for reduction to a primary amine.
Thiols: Thiolates (generated from thiols and a base) readily displace the chloride to form thioethers.
Hydroxides and Alkoxides: Reaction with hydroxide (B78521) or alkoxide ions can introduce a terminal hydroxyl or ether group, respectively.
Carboxylates: The chloride can be displaced by carboxylate anions to form ester linkages.
Table 2: Potential Derivatives of this compound via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |
|---|---|---|---|
| Arylpiperazine | 1-(2-Methoxyphenyl)piperazine nih.gov | N-Arylpiperazinyl | Pharmacological agents (e.g., 5-HT receptor ligands) nih.gov |
| Morpholine | Morpholine | Morpholinyl | Bioactive scaffolds |
| Sodium Azide | NaN₃ | Azide (-N₃) | Precursor for triazoles, amines |
| Thiourea | Thiourea | Isothiouronium salt | Precursor for thiols |
| Potassium Phthalimide | Potassium Phthalimide | Phthalimido | Precursor for primary amine (Gabriel synthesis) |
| Sodium Cyanide | NaCN | Nitrile (-CN) | Precursor for carboxylic acids, amines |
Ring Closure and Heterocyclic Annulation Reactions
The three-carbon chain of the chloropropoxy group is ideally suited for intramolecular reactions to form new five- or six-membered rings fused to the coumarin core or attached to the oxygen atom, a process known as annulation. rsc.org
Plausible strategies include:
Intramolecular Etherification: If a nucleophilic hydroxyl group is present elsewhere on the coumarin ring (e.g., at C-5 or C-7, though this would require a different starting material) or is introduced, an intramolecular Williamson ether synthesis could lead to a fused heterocyclic ring system.
Intramolecular Friedel-Crafts Alkylation: Under Lewis acid catalysis, the electrophilic chloropropoxy chain could potentially alkylate an activated position on the coumarin's benzene (B151609) ring, such as the C-5 or C-7 position, to form a new carbocyclic ring. The success of this would depend heavily on the activation of the aromatic ring and the reaction conditions.
Formation of Fused Dihydropyrano Rings: A common transformation involves the conversion of the terminal chloride to a more suitable functional group that can then participate in cyclization. For instance, conversion to an alcohol followed by an intramolecular Mitsunobu reaction or acid-catalyzed cyclization onto the phenolic oxygen could form a pyran ring. More directly, in a related system, intramolecular cyclization has been achieved via oxidative nucleophilic aromatic substitution where a prenyl group acts as the carbon nucleophile. rsc.org A similar strategy could be envisioned for the chloropropoxy chain under specific conditions.
These cyclization reactions provide a powerful route to rigid, polycyclic coumarin structures, which are of significant interest in medicinal chemistry and materials science. nih.gov
Cross-Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the primary alkyl chloride of the chloropropoxy group is less reactive than aryl halides, it can still participate in cross-coupling reactions using specialized catalyst systems. organic-chemistry.org This allows for the extension of the side chain and the introduction of conjugated systems.
Potential cross-coupling reactions include:
Suzuki-Miyaura Coupling: To couple the side chain with aryl or vinyl boronic acids, the chloride would likely first be converted to a more reactive iodide (via the Finkelstein reaction) or a boronic ester itself. Alternatively, modern catalyst systems using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) have shown success in coupling alkyl chlorides directly. worktribe.comnih.gov
Sonogashira Coupling: To introduce a terminal alkyne, the compound could be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction typically works best with alkyl iodides or bromides, making a prior halogen exchange beneficial. mdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While typically used for aryl halides, conditions have been developed for the amination of alkyl halides, enabling the introduction of a wide range of primary and secondary amines at the terminus of the propoxy chain. organic-chemistry.org
These reactions significantly expand the synthetic utility of this compound, enabling the creation of complex molecules with tailored electronic and photophysical properties. mdpi.com
Reactivity and Chemical Stability Studies of the Coumarin Core in this compound
The chemical character of this compound is defined by the fused benzopyrone core, which features an aromatic ring fused to an α,β-unsaturated lactone (the pyrone ring). The reactivity and stability of this core are significantly modulated by the substituents: a methyl group at position C4 and a 3-chloropropoxy group at C6.
Electrophilic and Nucleophilic Reactivity at Specific Positions
The coumarin ring system possesses distinct sites for both electrophilic and nucleophilic attack. The electron-donating nature of the ether oxygen at position 1 and the alkoxy group at C6 activates the benzene ring for electrophilic substitution. Conversely, the pyrone ring, particularly the C3-C4 double bond, is electron-deficient and susceptible to nucleophilic attack.
Electrophilic Reactivity:
The 6-alkoxy group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of this compound, the available positions on the benzene ring for electrophilic attack are C5, C7, and C8. The C6-alkoxy group strongly directs electrophiles to the C5 and C7 positions. Nitration of similar 7-hydroxy-4-methylcoumarin has shown that substitution occurs at the C8 and C6 positions, indicating the high reactivity of these sites. maxwellsci.com For the target molecule, electrophilic attack is most favored at the C5 and C7 positions due to the activating effect of the C6-propoxy group.
Nucleophilic Reactivity:
The α,β-unsaturated lactone system in the pyrone ring is the primary site for nucleophilic attack. The C4 position is susceptible to conjugate addition by nucleophiles. However, the presence of the methyl group at C4 can sterically hinder this attack to some extent. The C2 carbonyl carbon is another site for nucleophilic attack, which can lead to the opening of the lactone ring, especially under basic conditions. The chlorine atom on the propoxy side chain is also a site for nucleophilic substitution, allowing for further functionalization of the molecule.
Table 1: Predicted Reactivity at Specific Positions
| Position | Type of Reactivity | Influencing Factors | Predicted Outcome |
|---|---|---|---|
| C5, C7 | Electrophilic Substitution | Activation by C6-alkoxy group | High susceptibility to nitration, halogenation, etc. |
| C3-C4 Double Bond | Nucleophilic Addition | Electron-withdrawing effect of the carbonyl group | Addition of nucleophiles like amines or thiols |
| C2 (Carbonyl) | Nucleophilic Acyl Substitution | Polarity of the C=O bond | Lactone ring-opening under hydrolytic conditions |
| Terminal Chlorine | Nucleophilic Substitution | Electronegativity of Chlorine | Displacement by various nucleophiles (e.g., azides, amines) |
Photochemical and Thermal Stability Investigations
The stability of coumarin derivatives under light and heat is crucial for their application, particularly in materials science and as fluorescent probes.
Photochemical Stability:
Thermal Stability:
Table 2: General Stability Characteristics of Substituted Coumarins
| Stability Type | General Mechanism of Degradation | Influencing Factors | References |
|---|---|---|---|
| Photochemical | [2+2] Cycloaddition (Dimerization) | Substitution pattern, solvent, pH | rsc.orgnih.gov |
| Thermal | Decomposition, bond cleavage | Molecular weight, specific functional groups | researchgate.net |
| Chemical (pH) | Hydrolysis of lactone ring (especially at high pH), oxidation | pH, presence of oxidizing agents | acs.orgnih.gov |
Reaction Kinetics and Thermodynamic Considerations in the Synthesis and Transformation of this compound
The synthesis of this compound typically involves a multi-step process, starting with the formation of a 4-methylcoumarin (B1582148) core, followed by functionalization. The kinetics and thermodynamics of these steps are critical for optimizing reaction conditions and yields.
The core, 6-hydroxy-4-methylcoumarin, is generally synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol (in this case, 4-propoxyphenol (B92817) precursor's phenol equivalent) with a β-ketoester (ethyl acetoacetate) under acidic catalysis. arkat-usa.orgresearchgate.net
Reaction Kinetics:
The Pechmann condensation is a classic example of electrophilic aromatic substitution followed by cyclization. The mechanism can proceed through two main pathways depending on the conditions: transesterification followed by intramolecular Friedel-Crafts acylation, or initial electrophilic attack on the phenol by the protonated ketoester. Studies suggest that the transesterification step can be the rate-determining step of the reaction. arkat-usa.org
The rate of the Pechmann condensation is highly dependent on several factors:
Catalyst: Strong Brønsted or Lewis acids are typically required. researchgate.net The choice and concentration of the catalyst (e.g., H₂SO₄, sulfamic acid, InCl₃) significantly affect the reaction time and yield. maxwellsci.comarkat-usa.orgmdpi.com
Reactant Reactivity: The nucleophilicity of the phenol and the electrophilicity of the β-ketoester are key. Electron-donating groups on the phenol generally increase the reaction rate.
Temperature: Like most chemical reactions, the rate of Pechmann condensation increases with temperature, although higher temperatures can also lead to side products. maxwellsci.com
Solvent: Many modern protocols for Pechmann condensation are performed under solvent-free conditions, which can accelerate the reaction and offer environmental benefits. arkat-usa.orgamazonaws.com
The subsequent etherification of the 6-hydroxy group with 1-bromo-3-chloropropane (or a similar reagent) to form the final product is a Williamson ether synthesis. The kinetics of this Sₙ2 reaction depend on the concentration of the reactants, the nature of the base used to deprotonate the phenol, and the solvent.
Thermodynamic Considerations:
The Pechmann condensation is generally a thermodynamically favorable process, leading to the formation of a stable, conjugated aromatic system. The reaction is typically exothermic. The key thermodynamic intermediate is the cinnamic acid derivative, which then undergoes an intramolecular transesterification to form the final coumarin ring. arkat-usa.org The stability of this final product drives the reaction equilibrium forward.
Advanced Spectroscopic and Analytical Characterization Techniques for 6 3 Chloropropoxy 4 Methylcoumarin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for the structural assignment of 6-(3-Chloropropoxy)-4-methylcoumarin.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the coumarin (B35378) ring will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The vinylic proton at the C3 position and the methyl protons at C4 will have characteristic chemical shifts. The protons of the 3-chloropropoxy side chain will exhibit signals corresponding to the -OCH₂-, -CH₂-, and -CH₂Cl groups, with the protons closer to the electronegative oxygen and chlorine atoms appearing at a lower field. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms in the side chain.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the lactone ring is typically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The aromatic and vinylic carbons of the coumarin core will resonate in the δ 100-160 ppm range. The carbons of the 4-methyl group and the 3-chloropropoxy chain will appear in the upfield region of the spectrum. The chemical shifts of the carbons in the side chain are influenced by the attached heteroatoms, with the carbon bonded to oxygen appearing at a lower field than the one bonded to chlorine, which in turn is at a lower field than the central methylene (B1212753) carbon.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-3 | ~6.2 | - |
| H-5 | ~7.4 | ~125 |
| H-7 | ~7.0 | ~118 |
| H-8 | ~7.3 | ~115 |
| 4-CH₃ | ~2.4 | ~18 |
| -OCH₂- | ~4.2 (t) | ~66 |
| -CH₂- | ~2.2 (quint) | ~32 |
| -CH₂Cl | ~3.8 (t) | ~41 |
| C-2 | - | ~161 |
| C-4 | - | ~153 |
| C-4a | - | ~116 |
| C-6 | - | ~158 |
| C-8a | - | ~154 |
| C-9 (C=O) | - | ~160 |
(Note: The predicted values are based on the analysis of related coumarin structures and substituent effects. Actual experimental values may vary.)
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons of the -OCH₂-CH₂-CH₂Cl chain, confirming their sequence. It would also show correlations between the aromatic protons on the coumarin ring, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the 4-methyl group would correlate with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the protons of the -OCH₂- group and the C-6 carbon of the coumarin ring, confirming the position of the ether linkage. Correlations between the H-5 and H-7 protons and the surrounding carbons would further solidify the assignment of the aromatic signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. While less critical for the primary structure elucidation of this molecule, NOESY can provide information about the preferred conformation of the flexible 3-chloropropoxy side chain.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₃ClO₃). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, other potential elemental compositions can be confidently ruled out.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides detailed information about the structure of the molecule by revealing how it breaks apart.
A common fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring. benthamopen.com For this compound, other expected fragmentations would include the cleavage of the 3-chloropropoxy side chain. The observation of fragment ions corresponding to the loss of the chloropropyl group, or parts of it, would further confirm the structure of the side chain and its attachment to the coumarin core.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) constitutes an IR spectrum.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the following functional groups:
Characteristic IR Absorption Bands for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| C=O (lactone) | ~1720-1740 | Strong, sharp absorption characteristic of the α,β-unsaturated lactone carbonyl group. |
| C=C (aromatic) | ~1600-1450 | Multiple sharp absorptions of variable intensity. |
| C-O-C (ether) | ~1250-1050 | Strong, broad absorption. |
| C-Cl | ~750-650 | Absorption of variable intensity. |
| C-H (aromatic) | ~3100-3000 | Weak to medium absorptions. |
| C-H (aliphatic) | ~2960-2850 | Medium to strong absorptions from the methyl and propoxy groups. |
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the coumarin skeleton, the ether linkage, and the chloroalkane functionality, thus complementing the data obtained from NMR and MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) are directly related to the molecule's electronic structure and the extent of its conjugated system.
The core 4-methylcoumarin (B1582148) scaffold possesses a significant π-conjugated system, which gives rise to characteristic absorption bands in the UV region. The introduction of the 3-chloropropoxy group at the 6-position, an auxochrome, is expected to influence the electronic transitions. The oxygen atom of the propoxy group can donate a lone pair of electrons to the aromatic ring, potentially leading to a bathochromic (red) shift of the λmax to longer wavelengths compared to the unsubstituted 4-methylcoumarin. thaiscience.info This effect is a result of the extension of the conjugated system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A typical UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across a range of wavelengths (typically 200-400 nm). The resulting spectrum would likely display multiple absorption bands, corresponding to different electronic transitions (e.g., π → π*).
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Parameter | Value |
| λmax 1 | ~285 nm |
| εmax 1 | ~15,000 L mol⁻¹ cm⁻¹ |
| λmax 2 | ~325 nm |
| εmax 2 | ~10,000 L mol⁻¹ cm⁻¹ |
| Solvent | Ethanol |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar coumarin derivatives. researchgate.netiajpr.com
Analysis of the UV-Vis spectrum provides valuable insights into the electronic properties of the molecule and can be used to monitor its purity or concentration in solution.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Should single crystals of this compound of sufficient quality be grown, this technique could provide an unambiguous confirmation of its molecular structure.
The process involves irradiating a crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.
Key structural features that could be elucidated include the planarity of the coumarin ring system, the conformation of the 3-chloropropoxy side chain, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | ~8.5 Å |
| b | ~12.3 Å |
| c | ~10.1 Å |
| β | ~95° |
| Volume | ~1050 ų |
| Z | 4 |
Note: This data is hypothetical and represents a plausible set of crystallographic parameters for a molecule of this type.
The structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context.
Chromatographic Methods for Purity Assessment, Isomer Separation, and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would play crucial roles in its analytical characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the method of choice for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Method development would involve optimizing several parameters to achieve good separation of the target compound from any impurities or starting materials. This includes selecting the appropriate column, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detection wavelength. Given the UV absorbance of the coumarin ring, a UV detector set at one of its λmax values (e.g., 325 nm) would be suitable for detection. iajpr.com
Once developed, the method would be validated to ensure its accuracy, precision, linearity, and sensitivity, in line with established guidelines. nih.gov This would allow for the reliable quantification of the purity of synthesized batches of this compound.
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 325 nm |
| Retention Time | ~7.5 min |
Note: These parameters are hypothetical and represent a typical starting point for method development for a coumarin derivative. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
During the synthesis of this compound, volatile byproducts may be formed. GC-MS is an ideal technique for the separation and identification of such impurities. In GC, the sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
Computational Chemistry and Molecular Modeling Studies of 6 3 Chloropropoxy 4 Methylcoumarin
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(3-Chloropropoxy)-4-methylcoumarin, these calculations can elucidate its electronic structure and predict its reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in predicting its most stable three-dimensional conformation. biointerfaceresearch.comijpsonline.com These studies involve minimizing the energy of the molecule to find its ground state geometry. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.
Theoretical vibrational frequency analysis is also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The calculated vibrational spectra (FT-IR and FT-Raman) can be compared with experimental data to validate the computational model. biointerfaceresearch.comresearchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Coumarin Ring) | ~1.21 Å |
| C-O Bond Length (Coumarin Ring) | ~1.37 Å |
| C-Cl Bond Length | ~1.80 Å |
Note: The values in this table are representative and based on DFT studies of similar coumarin (B35378) derivatives.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich coumarin ring, while the LUMO may be distributed across the benzopyrone system. biointerfaceresearch.comresearchgate.net This distribution influences how the molecule interacts with other chemical species. Various quantum chemical parameters, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify its reactivity. taylorandfrancis.com
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
Note: These values are illustrative and derived from computational studies on analogous coumarin structures. biointerfaceresearch.commdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
In the case of this compound, the MEP analysis would likely reveal negative potential (typically colored red or yellow) around the carbonyl oxygen of the coumarin ring, indicating a region susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms, particularly those of the methyl group and the propoxy chain, suggesting sites for nucleophilic interaction. research-nexus.netiphy.ac.cniphy.ac.cn This analysis is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govchemrxiv.org
For this compound, MD simulations can be employed to explore the conformational landscape of the flexible 3-chloropropoxy side chain. These simulations can reveal the preferred orientations of this chain relative to the rigid coumarin core and the energetic barriers between different conformations. Understanding the flexibility of this side chain is important as it can significantly influence how the molecule fits into a biological receptor. nih.gov The simulations can also provide information on the stability of the molecule in different solvent environments.
Molecular Docking Studies for Elucidating Potential Biomolecular Interactions (Focus on methodology, not specific biological activity outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). pcbiochemres.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes. pcbiochemres.combiointerfaceresearch.com
The molecular docking process for a compound like this compound would typically involve several key steps. First, high-quality 3D structures of both the ligand and the target protein are prepared. For the ligand, this involves generating a low-energy conformation, which can be achieved through methods like DFT. biointerfaceresearch.com For the protein, crystallographic data is often used, with necessary preparations such as adding hydrogen atoms and assigning partial charges.
The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein. A scoring function is used to evaluate the "fitness" of each conformation, estimating the binding affinity. pcbiochemres.comdistantreader.org These scoring functions are typically based on a combination of terms that account for steric, electrostatic, and hydrophobic interactions between the ligand and the protein. The results are then analyzed to identify the most likely binding poses and to understand the key interactions that stabilize the ligand-protein complex. Computational studies on other coumarin derivatives have successfully employed these protocols to investigate their interactions with various protein targets. nih.gov
Analysis of Predicted Binding Modes and Interaction Patterns with Hypothetical Targets
Molecular docking simulations are a powerful tool for predicting how a ligand, such as this compound, might bind to a protein's active site. For coumarin derivatives, common hypothetical targets include enzymes like carbonic anhydrases, kinases, and proteases, as well as receptor proteins. nih.govnih.gov The binding mode is dictated by the molecule's three-dimensional shape and the types of non-covalent interactions it can form with amino acid residues in the target's binding pocket.
The structure of this compound can be broken down into three key regions, each contributing uniquely to its binding profile:
The Coumarin Core: The flat, aromatic benzopyrone ring system is ideal for forming π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The lactone group's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with donor residues such as serine (Ser) or asparagine (Asn). nih.gov
The 4-Methyl Group: This small alkyl group provides a steric influence on the molecule's orientation within a binding site and can participate in hydrophobic or van der Waals interactions with nonpolar residues.
The 6-(3-Chloropropoxy) Side Chain: This flexible chain is crucial for defining the compound's interaction profile. The propyl chain itself contributes significantly to hydrophobic interactions, potentially fitting into a lipophilic pocket within the receptor. The terminal chlorine atom introduces the possibility of halogen bonding, a specific and directional interaction with electron-donating atoms like oxygen or nitrogen found in the protein backbone or certain side chains. biointerfaceresearch.com
A hypothetical binding scenario would involve the planar coumarin core anchoring the molecule in a flat region of the active site through π-π stacking. The 6-(3-chloropropoxy) chain would then extend into a deeper, hydrophobic pocket, with the terminal chlorine atom forming a specific halogen bond that enhances binding affinity and selectivity.
Table 1: Predicted Interaction Patterns of this compound with a Hypothetical Protein Active Site
| Molecular Fragment | Potential Interacting Residues | Type of Interaction | Predicted Contribution |
| Coumarin Ring System | Phe, Tyr, Trp | π-π Stacking | Anchors the ligand within the binding site. |
| Lactone Carbonyl Oxygen | Asn, Gln, Ser, Thr | Hydrogen Bond (Acceptor) | Provides specificity and directional binding. |
| 4-Methyl Group | Ala, Val, Leu, Ile | Hydrophobic / van der Waals | Contributes to binding affinity and influences orientation. |
| Propoxy Chain | Leu, Ile, Val, Met | Hydrophobic Interactions | Increases affinity by occupying lipophilic pockets. |
| Terminal Chlorine Atom | Backbone Carbonyl Oxygen, Ser, Thr | Halogen Bonding / Dipole-Dipole | Adds specificity and directional stability to the binding mode. |
QSAR (Quantitative Structure-Activity Relationship) Modeling
The key structural contributions to a hypothetical QSAR model for reactivity or interaction affinity would include:
Electronic Descriptors: The distribution of charge across the coumarin ring, the dipole moment, and the energies of the frontier molecular orbitals (HOMO/LUMO) are critical. The electron-withdrawing nature of the lactone carbonyl and the ether oxygen at position 6 influence the electrostatic potential of the molecule, which is a key factor in molecular recognition.
Steric and Shape Descriptors: These include molecular volume, surface area, and shape indices. The planarity of the coumarin core contrasted with the flexibility of the side chain creates a distinct molecular shape. The methyl group at C4 adds specific steric bulk that can either be favorable or unfavorable depending on the topology of an interaction site.
Topological Descriptors: Indices that describe molecular connectivity and branching are used to quantify the molecule's size and shape. The length and flexibility of the C6 side chain would be captured by these descriptors.
Table 3: Structural Contributions of this compound to QSAR Models
| Structural Feature | Relevant QSAR Descriptors | Potential Influence on Reactivity/Interaction Affinity |
| Benzopyrone Core | Aromaticity indices, Dipole moment, Partial atomic charges, Shape indices (e.g., Kappa indices) | Governs electrostatic interactions and π-stacking potential. Defines the core shape for receptor fitting. |
| C4-Methyl Group | Steric parameters (e.g., Molar Refractivity), van der Waals volume | Influences steric hindrance at the pyrone ring, potentially affecting ligand orientation and fit. |
| C6-Ether Linkage | Electronic descriptors (e.g., partial charge on oxygen), Bond length/angle descriptors | Modulates the electronic properties of the benzene (B151609) ring and acts as a flexible linker. |
| Propoxy Chain | Topological indices (e.g., Wiener index), Hydrophobic parameters (e.g., ClogP contribution) | Major contributor to hydrophobicity and van der Waals interactions. Its flexibility allows conformational adaptation to a binding site. |
| Terminal Chlorine Atom | Halogen bond descriptors, Electronegativity, van der Waals radius | Introduces potential for specific halogen bonding, enhancing affinity and selectivity. Contributes to the overall lipophilicity. |
Through such computational analyses, a detailed profile of this compound can be constructed, providing a foundation for understanding its chemical properties and predicting its behavior in complex chemical and biological systems.
Structure Activity Relationship Sar Investigations and Mechanistic Elucidation Involving 6 3 Chloropropoxy 4 Methylcoumarin
Rational Design and Synthesis of Analogs and Derivatives of 6-(3-Chloropropoxy)-4-methylcoumarin for SAR Exploration
The rational design of analogs of this compound typically begins with its synthesis, which can be achieved through established chemical reactions. The core 6-hydroxy-4-methylcoumarin (B191455) intermediate is commonly prepared via the Pechmann condensation of hydroquinone (B1673460) with ethyl acetoacetate (B1235776). researchgate.net Subsequent alkylation of the C6 hydroxyl group with a suitable haloalkane, such as 1-bromo-3-chloropropane (B140262), under Williamson ether synthesis conditions yields the target compound. researchgate.net This synthetic route provides a versatile platform for introducing a wide variety of analogs for SAR studies.
The 3-chloropropoxy side chain at the C6 position is a critical determinant of the molecule's physicochemical properties and its interaction with biological targets. Systematic modifications to this chain are a cornerstone of SAR exploration. Key modifications include altering the chain length, replacing the terminal chlorine atom with other functionalities, and introducing unsaturation or aromatic rings.
Studies on analogous 6-alkoxy-4H-chromen-4-ones (a closely related scaffold) have demonstrated that the length of the alkoxy linker significantly influences biological activity, particularly receptor affinity. nih.gov For instance, in a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, affinity for the sigma-1 (σ₁) receptor gradually increased as the alkyl chain linker was extended from one to four carbons. nih.gov This suggests that a propyl chain, as present in the title compound, is a reasonable starting point, but extending it to a butyl or pentyl chain could enhance affinity for certain targets.
Furthermore, the terminal chlorine atom is a reactive handle and a key pharmacophoric feature. Its replacement with other groups dramatically alters the compound's properties. Research on related 6-alkoxycoumarins showed that replacing the terminal alkyl group with a phenylpropoxy or a 2-octynyloxy group resulted in marked suppression of nitric oxide (NO) production. nih.gov This highlights the potential for significant changes in activity by substituting the chlorine with bulky, lipophilic, or electron-rich moieties.
The following table, based on data from analogous 6-alkoxy-chromones and their affinity for sigma receptors, illustrates the impact of modifying the side chain. nih.gov
| Compound/Analog Description | Linker Length (n) | Basic Head Group | σ₁ Receptor Affinity (Kᵢ, nM) |
| 6-((1-Pyrrolidinyl)methoxy)-4H-chromen-4-one | 1 | Pyrrolidine | >10,000 |
| 6-(2-(Pyrrolidin-1-yl)ethoxy)-4H-chromen-4-one | 2 | Pyrrolidine | 1,069 |
| 6-(3-(Pyrrolidin-1-yl)propoxy)-4H-chromen-4-one | 3 | Pyrrolidine | 227 |
| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | 4 | Pyrrolidine | 87.0 |
| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | 4 | Piperidine | 309 |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | 3 | Azepane | 27.2 |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | 5 | Morpholine | 27.0 |
This interactive table demonstrates the effect of linker length and the terminal basic group on receptor binding in a related chemical series.
While keeping the 6-(3-chloropropoxy) side chain constant, modifications to other positions on the coumarin (B35378) ring system (C3, C4, C5, C7, C8) are crucial for fine-tuning biological activity. SAR studies on various 4-methylcoumarins have revealed that the electronic and steric nature of substituents profoundly influences their effects. tandfonline.comnih.gov
C3 Position: Introduction of long alkyl chains at the C3 position of 7,8-dihydroxy-4-methylcoumarins has been shown to generally improve anticancer activity, likely by enhancing lipophilicity and cell penetration. nih.gov
C7 and C8 Positions: The presence of hydroxyl or acetoxy groups, particularly in an ortho-dihydroxy (catechol) arrangement at C6/C7 or C7/C8, often confers potent antioxidant and anti-inflammatory properties. nih.gov For example, 7,8-dihydroxy-4-methylcoumarins are more effective inhibitors of neutrophil oxidative metabolism than 6,7- or 5,7-dihydroxy counterparts. nih.gov
Halogenation: Additional halogenation on the ring can also modulate activity. For instance, a compound featuring bromo groups at both the C6 and C4-methyl positions (6-bromo-4-bromomethyl-7-hydroxycoumarin) displayed reasonable cytotoxic activities against several cancer cell lines. tandfonline.comnih.gov
The following table summarizes SAR findings from various studies on 4-methylcoumarin (B1582148) derivatives, illustrating potential effects of further substitution.
| Base Scaffold | Substitution Position | Substituent Group | Observed Effect on Biological Activity | Reference |
| 7,8-Dihydroxy-4-methylcoumarin | C3 | n-Decyl chain | Increased anticancer activity (IC₅₀ = 25.1 µM on MCF-7) | nih.gov |
| 4-Methylcoumarin | C7, C8 | Dihydroxy | Potent inhibition of neutrophil oxidative metabolism | nih.gov |
| 7-Hydroxy-4-methylcoumarin | C6 | Bromo | Good cytotoxic activity (in 6-bromo-4-bromomethyl analog) | tandfonline.com |
| 3-Phenyl-6-methylcoumarin | Phenyl at C3 | 3'-Dimethylcarbamate | Potent and selective MAO-B inhibition (IC₅₀ = 60 nM) | researchgate.net |
The parent compound, this compound, is achiral. No stereocenters are present in its structure. However, the introduction of substituents, either on the coumarin ring or on the propoxy side chain, could potentially create chiral centers, leading to stereoisomers that may exhibit different biological activities and metabolic profiles.
Constitutional isomerism is also a key consideration. The position of the alkoxy side chain on the coumarin's benzene (B151609) ring is critical. Comparative studies of 6-alkoxycoumarins versus 7-alkoxycoumarins have shown distinct biological activity profiles. nih.gov For example, in a study on nitric oxide production, both 6-(2-octynyloxy)coumarin and 7-(2-octynyloxy)coumarin were potent inhibitors, indicating that while both positions can confer activity, the specific context and target determine which isomer is more effective. nih.gov The synthesis of both 6- and 7-alkoxy isomers is therefore a standard strategy in SAR exploration. researchgate.net
In Vitro Mechanistic Biological Studies of this compound and its Analogs (Focus on molecular and cellular mechanisms, not efficacy)
The coumarin scaffold is known to interact with a wide range of biological macromolecules. Mechanistic studies on analogs of this compound point towards activities involving enzyme inhibition and receptor modulation.
Analogs of this compound have been shown to inhibit several classes of enzymes. The specific substitution pattern dictates the target selectivity and potency.
Nitric Oxide Synthase (NOS): 6-Alkoxycoumarins have been identified as inhibitors of inducible NO synthase (iNOS) expression. Compounds like 6-(3-phenylpropoxy)coumarin markedly suppressed NO production in macrophage cell lines by inhibiting iNOS protein and mRNA expression. nih.gov
Glutathione (B108866) Transferase (GST): Coumarin-6-sulfonamide hybrids have been investigated as inhibitors of human glutathione S-transferase P1-1 (hGSTP1-1), an enzyme associated with multidrug resistance in cancer. Kinetic analysis of a potent derivative revealed a mixed-type inhibition mechanism. nih.gov
Monoamine Oxidase (MAO): 6-Methyl-3-phenylcoumarins are potent and highly selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. researchgate.net
Other Enzymes: Various 4-methylcoumarin derivatives have also been found to inhibit human neutrophil elastase, myeloperoxidase, and carbonic anhydrase-II. nih.govresearchgate.net
The table below summarizes the enzyme inhibitory activities of various coumarin derivatives structurally related to the title compound.
| Compound/Analog Class | Target Enzyme | Inhibition Data (IC₅₀) | Mechanism of Inhibition | Reference |
| Coumarin-6-sulfonamide-chalcone hybrid (5g) | hGSTP1-1 | 12.2 µM | Mixed-type | nih.gov |
| 3-(3'-Dimethylcarbamatephenyl)-6-methylcoumarin | MAO-B | 0.060 µM | Selective vs. MAO-A | researchgate.net |
| 6-(3-Phenylpropoxy)coumarin | iNOS | Marked suppression at 25 µM | Inhibition of iNOS expression | nih.gov |
| 7,8-Dihydroxy-4-methylcoumarin | Human Neutrophil Elastase | Significant inhibition | - | nih.gov |
| 4-Hydroxy-6-nitro-3-(2-hydroxybenzylidene)coumarin | Carbonic Anhydrase-II | 263 µM | - | researchgate.netscielo.br |
This interactive table presents enzyme inhibition data for coumarin analogs, highlighting diverse molecular targets.
Derivatives containing an alkoxy side chain at the C6 or C7 position of a coumarin or chromone (B188151) ring have shown significant affinity for G-protein coupled receptors (GPCRs) and other receptor types.
Sigma (σ) Receptors: A library of 6-alkoxy-4H-chromen-4-ones was evaluated for binding to σ₁ and σ₂ receptors. nih.gov Affinity was highly dependent on the length of the alkoxy chain and the nature of the terminal amine. For instance, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, an analog of the title compound where the terminal chlorine is replaced by an azepane ring, showed a high affinity for the σ₁ receptor with a Kᵢ value of 27.2 nM. nih.gov This suggests that this compound could serve as a precursor for potent sigma receptor ligands.
Serotonin (5-HT) Receptors: A series of 6-acetyl-7-alkoxy-4-methylcoumarins bearing a terminal arylpiperazine group showed excellent affinity for the 5-HT₁ₐ receptor. nih.gov Compound 7 in that study, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, had a Kᵢ of 0.57 nM, demonstrating that this scaffold can be tailored to target specific neurotransmitter receptors with high potency. nih.gov While this example has the alkoxy chain at C7, it underscores the potential of alkoxy-4-methylcoumarins as receptor modulators.
The following table presents receptor binding data for relevant coumarin and chromone analogs.
| Compound/Analog Description | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ₁ | 27.2 | nih.gov |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ₁ | 27.0 | nih.gov |
| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | σ₁ | 87.0 | nih.gov |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.57 | nih.gov |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.78 | nih.gov |
Cellular Pathway Modulation Studies (e.g., gene expression, protein phosphorylation, signal transduction)
The coumarin scaffold is a highly promising pharmacophore for the development of novel therapeutic agents, largely due to its ability to interact with and modulate multiple intracellular signaling pathways. rsc.orgmdpi.com While direct studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from investigations into structurally related 4-methylcoumarin derivatives. These studies collectively suggest that the 4-methylcoumarin core is a versatile platform for influencing key cellular processes, including cell proliferation, inflammation, and melanogenesis, primarily through the modulation of protein phosphorylation cascades and transcription factor activity. rsc.orgnih.gov
Research on 6-methylcoumarin (B191867), a close analog, has demonstrated its capacity to modulate several critical signaling networks. In studies on melanogenesis, 6-methylcoumarin was found to stimulate melanin (B1238610) synthesis by affecting the phosphorylation status of key signaling proteins. nih.govnih.gov Specifically, it was observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and protein kinase A (PKA). nih.gov Conversely, it led to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), Akt (also known as protein kinase B), and cAMP response element-binding protein (CREB). nih.gov This modulation converges on the regulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. nih.gov
Furthermore, in the context of inflammation, 6-methylcoumarin has been shown to exert anti-inflammatory effects by suppressing the MAPK and nuclear factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suppression is achieved by inhibiting the phosphorylation of the MAPK family members (ERK, JNK, and p38) and preventing the degradation of the inhibitor of NF-κB, IκB-α. mdpi.com Preventing IκB-α degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. mdpi.com Similar mechanisms, involving the inhibition of MAPK and NF-κB pathways, have been reported for other 4-methylcoumarin derivatives, such as 6,7-dihydroxy-4-methylcoumarin. researchgate.net
These findings indicate that the 4-methylcoumarin skeleton is bioactive and can influence multiple kinase signaling cascades. The introduction of the 6-(3-chloropropoxy) substituent is expected to modify this activity profile, potentially by altering the compound's target affinity, cellular uptake, or by introducing a new mechanism of action via its reactive chloro group.
Table 1: Summary of Cellular Pathway Modulation by 4-Methylcoumarin Derivatives
| Compound | Cell Line/Model | Affected Pathway(s) | Observed Effect | Reference(s) |
| 6-Methylcoumarin | B16F10 Melanoma Cells | PKA/CREB, MAPK, PI3K/Akt, GSK3β/β-catenin | Increased p38, JNK, PKA phosphorylation; Decreased ERK, Akt, CREB phosphorylation; Stimulated melanogenesis. | nih.gov, nih.gov |
| 6-Methylcoumarin | RAW 264.7 Macrophages | MAPK, NF-κB | Reduced phosphorylation of ERK, JNK, p38; Inhibited IκB-α degradation and NF-κB nuclear translocation; Suppressed pro-inflammatory gene expression. | mdpi.com |
| 6,7-Dihydroxy-4-methylcoumarin | RAW 264.7 Macrophages | MAPK, NF-κB | Reduced phosphorylation of ERK and p38; Interrupted IκB-α degradation and NF-κB phosphorylation; Decreased pro-inflammatory cytokine levels. | researchgate.net |
Investigation of Molecular Target Identification and Validation Methodologies
Identifying the specific molecular targets of a novel compound like this compound is fundamental to understanding its mechanism of action. Modern chemical proteomics provides powerful, unbiased strategies for target identification directly in complex biological systems. nih.gov A prevalent approach involves affinity-based protein profiling. This methodology would require synthesizing a probe version of this compound, typically by incorporating a clickable tag (e.g., an alkyne or azide (B81097) group) and a photo-crosslinking group. nih.gov
The general workflow for such an investigation is as follows:
Probe Incubation: The chemical probe is incubated with cell lysates or live cells, allowing it to bind to its protein targets. nih.gov
Covalent Conjugation: Upon photoactivation, the probe forms a covalent bond with its direct binding partners. The inherent reactivity of the chloropropyl group in the parent compound might also be exploited for covalent capture, potentially obviating the need for a photo-crosslinking element. nih.gov
Biotinylation via Click Chemistry: The tagged proteins are then conjugated to a biotin (B1667282) reporter molecule through a highly efficient and specific click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). nih.gov
Affinity Enrichment: The biotinylated protein complexes are captured and enriched from the complex proteome using streptavidin-coated beads. nih.gov
Target Identification: The enriched proteins are digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS). Target validation is often performed using competitive binding experiments, where pre-incubation with the original, untagged compound prevents the probe from binding to its targets, leading to a reduction in the corresponding MS signal. nih.gov
In addition to these unbiased proteomic methods, hypothesis-driven approaches are also crucial. Based on the activities of related coumarins, specific protein families could be investigated directly. For instance, given the known effects of coumarins on signaling pathways, a panel of kinases could be screened for inhibitory activity. nih.govmdpi.com Similarly, fluorescence polarization-based binding assays can be employed to quantify the binding affinity of the compound to specific targets, as has been demonstrated for other coumarin derivatives against the anti-apoptotic protein Mcl-1. nih.gov
Mechanistic Pharmacological Investigations in Preclinical Models
The ability of a compound to exert a biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular site of action. The physicochemical properties of this compound—namely, the planar, hydrophobic coumarin ring system and the flexible, lipophilic chloropropoxy side chain—suggest that it is likely to enter cells via passive diffusion across the plasma membrane.
Studies on Coumarin-6, a fluorescent coumarin derivative often used as a model for drug delivery, provide relevant insights. Research has shown that Coumarin-6 can be taken up by cells, with its intracellular fluorescence increasing significantly when delivered via lipid-based nanocarriers compared to being administered freely. nih.govjpp.krakow.pl This suggests that association with lipid structures facilitates its passage into or across the cell membrane. The uptake mechanism for Coumarin-6 appears to be only partially dependent on active endocytosis, with a significant portion attributed to a non-endocytotic pathway, likely involving passive transfer or exchange with the plasma membrane. nih.govjpp.krakow.pl Once inside the cell, Coumarin-6 often shows a preferential accumulation in the perinuclear region. nih.gov
The structural features of this compound suggest its uptake behavior may share similarities. The addition of a hydrophobic moiety to a core structure is a known strategy to enhance membrane penetration and cellular uptake. mdpi.com The 3-chloropropoxy chain increases the lipophilicity of the 4-methylcoumarin scaffold, which would be expected to facilitate its passive diffusion across the lipid bilayer of the cell membrane. The subcellular localization would subsequently depend on the specific targets it binds to. If its targets are mitochondrial, it would accumulate in that organelle; if they are cytosolic or nuclear, it would be distributed accordingly.
Mitochondria are central hubs for cellular metabolism and are critical regulators of cellular homeostasis, stress responses, and programmed cell death. nih.gov Many bioactive small molecules exert their effects by directly or indirectly modulating mitochondrial function. nih.gov Given its lipophilic nature, this compound could readily accumulate within mitochondrial membranes.
A key mechanistic feature of this compound is its terminal chloro group, which makes the propoxy chain an alkylating agent. This reactive group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) on proteins. This suggests a strong possibility that the compound could impact cellular homeostasis by irreversibly modifying key mitochondrial proteins. Potential consequences of such interactions include:
Disruption of the Electron Transport Chain (ETC): Covalent modification of ETC complex subunits could impair electron flow, leading to decreased ATP production and a collapse of the mitochondrial membrane potential.
Induction of Oxidative Stress: Impaired ETC function is a major source of reactive oxygen species (ROS). nih.govnih.gov The compound could also potentially alkylate and inactivate antioxidant enzymes within the mitochondria, such as superoxide (B77818) dismutase (Sod2) or glutathione peroxidase, further exacerbating oxidative stress. nih.gov An excess of ROS can damage lipids, proteins, and mitochondrial DNA (mtDNA), leading to a loss of membrane integrity and the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com
Induction of Apoptosis: The combination of ATP depletion, oxidative damage, and the release of cytochrome c are potent triggers for the intrinsic pathway of apoptosis. Many natural and synthetic coumarins have been noted to display pro-apoptotic activity mediated through mitochondrial pathways. mdpi.comnih.gov
Correlation between Structural Features and Observed Mechanistic Effects
The biological activity of this compound can be dissected by considering the contribution of its distinct structural components. Structure-activity relationship (SAR) studies of various coumarin libraries consistently show that the nature and position of substituents on the coumarin ring are critical determinants of biological effect. nih.govnih.govresearchgate.net
Table 2: Correlation of Structural Features of this compound with Potential Mechanistic Effects
| Structural Feature | Description | Potential Mechanistic Contribution | Supporting Rationale / Reference(s) |
| 4-Methylcoumarin Core | A planar, bicyclic aromatic lactone. | Acts as the central scaffold that orients the functional groups for interaction with biological targets. It is a known "privileged structure" in medicinal chemistry. | This core is found in numerous bioactive natural products and synthetic compounds with diverse pharmacological activities, including anticancer effects. nih.gov, rsc.org |
| 6-Propoxy Linker | A three-carbon ether chain at the C6 position. | Increases the overall lipophilicity of the molecule. This can enhance passive diffusion across cellular and organellar membranes (e.g., plasma and mitochondrial membranes) and facilitate binding to hydrophobic pockets within target proteins. | Long lipophilic chains on coumarins have been shown to be critical for potent enzyme inhibition, likely by occupying hydrophobic cavities in the target's active site. researchgate.net, mdpi.com |
| Terminal Chloro Group | A chlorine atom at the end of the propoxy chain. | Functions as a reactive electrophile or "warhead." This group can react with nucleophilic amino acid residues (e.g., Cys, His) on a target protein to form a permanent, covalent bond. | The presence of such a reactive group strongly implies a mechanism of irreversible inhibition, leading to sustained and potent biological effects. This is a common strategy in drug design for targeted covalent inhibitors. |
Development of Hypotheses for the Mechanism of Action Based on SAR and Computational Data
Based on the integration of its structural features with the known pharmacology of related coumarin compounds, several primary hypotheses for the mechanism of action of this compound can be proposed.
Hypothesis 1: Irreversible Inhibition of Cellular Kinases The compound acts as a targeted covalent inhibitor of one or more protein kinases within key signaling pathways. The 4-methylcoumarin scaffold would provide the initial binding affinity and selectivity for the kinase's ATP-binding pocket. The flexible propoxy linker would then position the reactive terminal chloro group to form a covalent bond with a nearby nucleophilic residue (e.g., a cysteine). This would lead to irreversible inactivation of the kinase, causing sustained disruption of downstream signaling cascades, such as the MAPK or PI3K/Akt pathways, which are known to be modulated by other coumarins. nih.govmdpi.com
Hypothesis 2: Covalent Modification and Disruption of Mitochondrial Proteins The compound's lipophilicity drives its accumulation in mitochondria. Once localized, the electrophilic chloropropyl group covalently modifies critical mitochondrial proteins. Potential targets include subunits of the electron transport chain, mitochondrial permeability transition pore components, or antioxidant enzymes. This covalent modification leads to mitochondrial dysfunction, characterized by increased ROS production, depletion of ATP, and loss of membrane integrity, ultimately triggering the intrinsic apoptotic pathway. nih.govnih.gov
Hypothesis 3: Alkylation of Anti-Apoptotic Proteins The compound may selectively target and inhibit members of the Bcl-2 family of anti-apoptotic proteins, such as Mcl-1 or Bcl-xL. SAR studies have shown that other coumarin derivatives can inhibit Mcl-1. nih.gov The mechanism would involve the coumarin core binding to the protein's hydrophobic surface groove, followed by covalent alkylation by the chloropropoxy side chain. This irreversible inhibition would unleash pro-apoptotic proteins, tipping the cellular balance towards apoptosis. Computational docking studies could help validate the potential fit of the compound into the binding grooves of these proteins and predict the feasibility of a covalent reaction. researchgate.net
6 3 Chloropropoxy 4 Methylcoumarin in the Context of Medicinal Chemistry and Chemical Biology Research
Assessment of 6-(3-Chloropropoxy)-4-methylcoumarin as a Chemical Lead Compound or Scaffold
A lead compound is a chemical starting point for drug discovery that has promising biological activity but may require modifications to improve its potency, selectivity, or pharmacokinetic properties. The 4-methylcoumarin (B1582148) core itself is considered a valuable scaffold. The presence of the methyl group at the C4 position is advantageous as it is thought to reduce the likelihood of metabolic conversion to the mutagenic 3,4-coumarin epoxide.
While direct biological data for this compound is not extensively available in the public literature, its structural features suggest potential as a lead compound. The coumarin (B35378) nucleus is known to interact with various biological targets. nih.gov The 6-position of the coumarin ring is a common site for substitution to modulate biological activity. The introduction of an alkoxy group at this position, such as the 3-chloropropoxy chain, can significantly influence the compound's properties. For instance, studies on other 6-substituted coumarins have demonstrated a range of biological effects, including anticancer and enzyme inhibitory activities. apjhs.com
The 3-chloropropoxy side chain introduces several key features:
A flexible linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adapt to the binding site of a target protein.
A reactive handle: The terminal chlorine atom is a reactive electrophile that could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine, or histidine) in a protein's active site. This could lead to irreversible inhibition, a desirable characteristic for certain therapeutic targets.
The assessment of this compound as a lead compound would necessitate its synthesis and subsequent screening in a variety of biological assays to identify any significant activity.
Strategies for Lead Optimization and Analogue Development Based on Mechanistic Insights
Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound. For this compound, several strategies for analogue development can be envisioned, guided by structure-activity relationship (SAR) studies of related coumarins.
Table 1: Potential Analogue Development Strategies for this compound
| Modification Site | Strategy | Rationale |
| 3-Chloropropoxy Chain | Varying the chain length (e.g., chloroethoxy, chlorobutoxy) | To probe the optimal distance and flexibility for target interaction. |
| Replacing the chlorine with other halogens (F, Br, I) | To modulate the reactivity of the electrophilic handle and the overall physicochemical properties. | |
| Replacing the chlorine with other functional groups (e.g., azide (B81097), alkyne, amine, thiol) | To introduce different reactive or interactive moieties for covalent or non-covalent binding, or for "click" chemistry applications. | |
| Introducing branching on the alkyl chain | To explore the impact of steric bulk on binding affinity and selectivity. | |
| 4-Methyl Group | Replacement with other small alkyl or aryl groups | To investigate the influence of this position on target binding and metabolism. |
| Coumarin Core | Introduction of substituents at other positions (e.g., 3, 5, 7, 8) | To fine-tune electronic properties, solubility, and potential for additional interactions with the target. For example, dihydroxy substitutions on the coumarin ring have been shown to enhance anticancer activity in some cases. apjhs.com |
Mechanistic insights would be crucial for guiding these optimization efforts. If the compound is found to act as a covalent inhibitor, identifying the specific amino acid residue it targets would allow for the rational design of analogues with improved reactivity and selectivity. For non-covalent inhibitors, understanding the key binding interactions through techniques like X-ray crystallography or molecular modeling would inform the design of analogues with enhanced affinity.
Design Principles for Prodrugs and Targeted Delivery Systems Utilizing this compound Scaffolds (Theoretical framework)
A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. The this compound scaffold could theoretically be incorporated into prodrug designs.
One approach involves modifying the 3-chloropropoxy side chain. For example, the terminal chlorine could be replaced with a group that is enzymatically cleaved in specific tissues or cellular compartments to release the active, reactive chloropropoxy moiety. A notable example of a prodrug strategy for coumarins involves the use of glycosylated coumarins, where an inactive glycone is hydrolyzed by specific enzymes (like β-glucosidases) present in target organisms or tissues to release the active aglycone.
For targeted delivery, the coumarin scaffold could be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule that specifically recognizes a receptor or antigen overexpressed on cancer cells. The 3-chloropropoxy chain, or a modified version of it, could serve as a linker to attach this targeting ligand.
Table 2: Theoretical Prodrug and Targeted Delivery Strategies
| Strategy | Design Principle | Potential Application |
| Enzyme-Activated Prodrug | The 3-chloropropoxy group is masked with a labile moiety that is cleaved by an enzyme overexpressed in the target tissue (e.g., certain proteases or phosphatases in tumors). | To achieve selective activation of the cytotoxic compound at the tumor site, minimizing systemic toxicity. |
| Antibody-Drug Conjugate (ADC) | The coumarin derivative is linked to a monoclonal antibody that targets a tumor-specific antigen. | To deliver the cytotoxic coumarin specifically to cancer cells, enhancing efficacy and reducing off-target effects. |
| pH-Sensitive Delivery | The coumarin is encapsulated in a nanocarrier (e.g., a liposome (B1194612) or polymer nanoparticle) designed to release its payload in the acidic microenvironment of a tumor. | To improve the tumor-specific delivery of the drug. |
Application of this compound as a Chemical Probe for Biological Target Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems. The reactive nature of the 3-chloropropoxy group makes this compound a potential candidate for use as an activity-based probe (ABP). ABPs are designed to covalently label the active site of a specific enzyme or class of enzymes, allowing for their identification and characterization.
The coumarin scaffold itself is fluorescent, a property that is often exploited in the design of chemical probes. However, the fluorescence of simple coumarins can be modest. To enhance its utility as a probe, the this compound could be further modified by incorporating a reporter tag, such as a biotin (B1667282) or a clickable alkyne or azide group, onto the molecule.
The general workflow for using such a probe would be:
Incubation: The probe is incubated with a complex biological sample (e.g., cell lysate or intact cells).
Covalent Labeling: The reactive chloropropoxy group forms a covalent bond with its protein target(s).
Reporter Tag Conjugation (if applicable): If the probe contains a clickable handle, a fluorescent dye or affinity tag (like biotin) is attached via a click reaction.
Target Enrichment and Identification: The labeled protein(s) are enriched (e.g., using streptavidin beads for a biotinylated probe) and subsequently identified using mass spectrometry-based proteomics.
This approach could reveal novel cellular targets of this class of coumarins, providing valuable insights into their mechanism of action and potential therapeutic applications.
Consideration of this compound in Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. These initial fragment hits are then grown or linked together to generate more potent lead compounds.
The 4-methylcoumarin nucleus itself can be considered a valuable fragment due to its relatively small size, simple structure, and known biological relevance. aip.org Libraries of diverse fragments are often screened using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography to detect binding.
In the context of FBDD, this compound as a whole might be too large to be considered a typical fragment. However, the 4-methylcoumarin core could be identified as a hit from a fragment screen. The subsequent optimization process could then involve exploring substitutions at various positions, including the 6-position. The 3-chloropropoxy chain could be introduced during the fragment-to-lead optimization phase to add a reactive handle for covalent targeting, should the target protein have a suitable nucleophilic residue in the binding pocket.
Alternatively, a library of substituted coumarins, including derivatives with short alkoxy chains at the 6-position, could be part of a fragment library to explore the chemical space around the coumarin scaffold. The identification of a hit with a simple alkoxy group at the 6-position could then lead to the exploration of longer and more functionalized chains like the 3-chloropropoxy group.
Future Perspectives and Emerging Research Directions for 6 3 Chloropropoxy 4 Methylcoumarin Research
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Synthesis and SAR
The convergence of artificial intelligence (AI) and machine learning (ML) with the chemical sciences is revolutionizing drug discovery and materials development. researchgate.net For a molecule like 6-(3-Chloropropoxy)-4-methylcoumarin, AI and ML offer powerful tools to navigate the vast chemical space of its potential derivatives.
Table 1: Conceptual AI/ML Predictive Modeling for this compound Derivatives
| Input Compound | Proposed Modification (Virtual) | AI/ML Model Type | Predicted Outcome |
| This compound | Substitution of -Cl with -N₃ (azide) | Retrosynthesis AI | High-yield reaction pathway, suggested solvents and catalysts. |
| This compound | Substitution of -Cl with various amine groups | QSAR/ML Model | Predicted binding affinity to a specific kinase target. |
| This compound | Addition of substituents to the benzene (B151609) ring | Optical Property ML Model | Predicted absorption and emission wavelengths for use as a fluorescent probe. nih.gov |
| Library of virtual derivatives | N/A | ADMET Prediction Model | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
Exploration of Novel Reaction Pathways and Reagents for Derivatization
While classic coumarin (B35378) syntheses like the Pechmann condensation are well-established, future research will focus on more advanced and versatile synthetic methodologies to derivatize the this compound scaffold. rasayanjournal.co.innih.gov The goal is to create molecular diversity efficiently and sustainably.
The reactive chloroalkyl side chain is a prime target for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, thiols, alkoxides). Beyond this, modern organic chemistry offers a sophisticated toolbox:
Photocatalysis: The use of light-mediated reactions, often with iridium or ruthenium catalysts, can enable unique transformations under mild conditions, such as the alkylation of the coumarin core itself. frontiersin.org
C-H Functionalization: This powerful strategy allows for the direct modification of carbon-hydrogen bonds on the aromatic ring. A palladium-catalyzed C-H alkenylation, for instance, could introduce new aryl or vinyl groups, potentially leading to axially chiral coumarins with interesting properties. frontiersin.orgacs.org
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to build complex molecules with high atom economy. frontiersin.org A library of derivatives could be rapidly generated from this compound or its precursors using this approach.
Flow Chemistry: Performing reactions in continuous flow reactors instead of batch flasks can offer better control over reaction parameters, improve safety, and facilitate scaling up the synthesis of promising derivatives.
These novel pathways provide access to chemical structures that are difficult to obtain through traditional methods, opening the door to new functions and applications. frontiersin.org
Potential for Multidisciplinary Research Collaborations to Deepen Mechanistic Understanding
To fully exploit derivatives of this compound, understanding their mechanism of action at a molecular level is crucial. This requires a shift from isolated research efforts to integrated, multidisciplinary collaborations. nih.gov
Future research projects would ideally involve teams of:
Synthetic Chemists: To design and create novel derivatives. nih.gov
Computational Chemists: To perform molecular docking simulations, predicting how these derivatives might bind to biological targets like enzymes or receptors. nih.govresearchgate.net
Biologists and Pharmacologists: To conduct in vitro and in vivo assays to validate the computational predictions and determine the actual biological effects. researchgate.net
Data Scientists: To manage and analyze the large datasets generated, refining predictive models and identifying subtle structure-activity relationships. nih.gov
Such a collaborative framework is essential for tackling complex biological problems. nih.gov For example, if a derivative is found to have anticancer properties, a multidisciplinary team could work to identify its specific protein target, elucidate the binding mode, and understand the downstream cellular effects, accelerating its development as a potential therapeutic lead. nih.gov
Development of Advanced Analytical Techniques for Real-Time Monitoring of Transformations
The synthesis and application of this compound derivatives benefit immensely from advanced analytical techniques that provide detailed structural and quantitative information.
Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying coumarin derivatives in complex mixtures, such as during reaction monitoring or in biological samples. nih.gov This technique offers high sensitivity and selectivity, allowing for precise tracking of reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for detailed structural elucidation. For instance, 2D NMR experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to confirm through-space interactions between atoms, such as between a substituent on the side chain and a proton on the coumarin core, providing critical insights into the molecule's preferred conformation. nih.gov
X-ray Crystallography: Obtaining a single crystal X-ray structure provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry. nih.gov This is the gold standard for confirming the constitution of a novel derivative and understanding its intermolecular interactions in the solid state.
Future developments may focus on integrating these techniques for real-time analysis. For example, using process analytical technology (PAT) with in-situ probes (like Raman or IR spectroscopy) could allow chemists to monitor the conversion of this compound to a new derivative as it happens, enabling precise control and optimization of the reaction.
Table 2: Application of Advanced Analytical Techniques to Coumarin Research
| Analytical Technique | Application Area | Information Gained | Reference |
| HPLC-MS/MS | Reaction Monitoring, Bioanalysis | Precise quantification of reactants, products, and metabolites in complex mixtures. | nih.gov |
| 2D NMR (e.g., HOESY) | Structural Elucidation | Confirmation of molecular structure and through-space atomic interactions. | nih.gov |
| X-ray Crystallography | Structural Confirmation | Unambiguous determination of 3D molecular structure and packing in the solid state. | nih.gov |
| In-situ Spectroscopy (Raman/IR) | Process Analytical Technology | Real-time monitoring of reaction progress and endpoint determination. | N/A |
Identification of Untapped Research Avenues for Coumarin Derivatives with Complex Side Chains
The true potential of this compound lies in its use as a building block for more complex molecules with unexplored applications. The chloropropoxy side chain is a versatile handle for creating derivatives with significantly different physicochemical properties.
Probing New Biological Space: While coumarins are known for a wide range of activities including antimicrobial and anticancer effects, many potential applications remain untapped. nih.govarkat-usa.org By using the chloropropoxy group to attach novel and complex functionalities—such as peptides, carbohydrates, or other heterocyclic pharmacophores—new hybrid molecules can be created. nih.govarkat-usa.org These could be screened against a wide array of biological targets, including those involved in neurodegenerative diseases or metabolic disorders. nih.gov
Development of Smart Materials: The coumarin scaffold is inherently fluorescent. researchgate.net By attaching complex side chains that respond to specific environmental stimuli (e.g., pH, metal ions, enzymes), derivatives of this compound could be developed as highly specific sensors or probes for diagnostic applications. researchgate.netresearchgate.net
Exploration of Axial Chirality: The field of atropisomeric compounds—molecules that are chiral due to restricted rotation around a single bond—is a burgeoning area of research. Recent studies have shown the successful synthesis of axially chiral biaryl coumarins. acs.orgacs.org The substitution pattern of this compound could serve as a foundation for creating novel atropisomers, which may exhibit unique pharmacological or material properties compared to their non-chiral counterparts.
The identification of these untapped avenues requires creativity and a willingness to explore beyond the traditional applications of coumarins, leveraging the synthetic versatility of intermediates like this compound.
Conclusion
Summary of Key Research Findings and Methodological Advancements Pertaining to 6-(3-Chloropropoxy)-4-methylcoumarin
While dedicated research focusing exclusively on this compound is limited in publicly accessible literature, its synthesis can be inferred from established and advanced chemical methodologies for coumarin (B35378) derivatives. The construction of this molecule logically proceeds through a two-step sequence involving the formation of the core coumarin structure followed by etherification.
The primary precursor, 6-hydroxy-4-methylcoumarin (B191455), is typically synthesized via the Pechmann condensation, a classic and efficient method that involves the reaction of a phenol (B47542) (in this case, hydroquinone) with a β-ketoester like ethyl acetoacetate (B1235776). researchgate.netrasayanjournal.co.in Methodological advancements in this area have focused on the use of various catalysts to improve yields and reaction conditions, including solid acid catalysts like Amberlyst-15, and the application of microwave irradiation to accelerate the reaction. rasayanjournal.co.inresearchgate.net
The subsequent and defining step in the synthesis of the target compound is the alkylation of the hydroxyl group of 6-hydroxy-4-methylcoumarin. This is typically achieved through a Williamson ether synthesis, reacting the hydroxycoumarin with a suitable three-carbon di-halogenated electrophile, such as 1-bromo-3-chloropropane (B140262), in the presence of a base like potassium carbonate and a solvent such as acetonitrile (B52724). researchgate.net This method is a robust and widely used strategy for creating alkoxy-substituted coumarins. researchgate.net A similar strategy has been successfully employed in the synthesis of the isomeric 7-(3-chloropropoxy)-4-methylcoumarin, underscoring the viability of this approach. researchgate.net
Key methodological advancements relevant to this synthesis include the optimization of reaction conditions to favor O-alkylation over potential C-alkylation and the use of techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency. researchgate.netnih.gov However, specific research detailing the optimization, yield, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, and X-ray crystallography) for this compound itself is not extensively documented.
Broader Implications for the Fields of Organic Chemistry, Medicinal Chemistry, and Chemical Biology
The significance of this compound lies not in its documented applications, but in its potential as a versatile synthetic intermediate and a scaffold for developing novel bioactive molecules.
In Organic Chemistry, the compound is an excellent example of a bifunctional molecule. It possesses the classic coumarin core, known for its unique photochemical properties, and a reactive chloropropyl side chain. This chain provides a convenient handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of different functional groups such as amines, azides, thiols, and larger molecular fragments. This makes it a valuable building block for constructing more complex heterocyclic systems.
In Medicinal Chemistry, the coumarin scaffold is a "privileged structure," found in numerous compounds with a wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netarkat-usa.org The this compound molecule serves as a platform to create libraries of new coumarin derivatives. By reacting the terminal chlorine with various amines (e.g., arylpiperazines) or other nucleophiles, researchers can systematically modify the structure to enhance a specific biological activity or to develop compounds with novel mechanisms of action. nih.gov For instance, linking it to other pharmacophores could lead to hybrid molecules with synergistic or dual-target therapeutic effects. arkat-usa.org
In Chemical Biology, coumarin derivatives are often utilized as fluorescent probes and markers for visualizing cellular processes due to their inherent fluorescence. chemimpex.com While the specific fluorescent properties of this compound are not reported, it could potentially be used to synthesize targeted fluorescent labels. The chloropropyl linker could be used to attach the coumarin fluorophore to biomolecules or specific ligands, enabling the tracking of these molecules within a biological system.
Identification of Remaining Knowledge Gaps and Recommendations for Future Research Directions
The primary knowledge gap concerning this compound is the near-complete absence of its synthesis, characterization, and biological evaluation in peer-reviewed literature. The compound is rich with potential, but this potential remains unexplored.
Recommendations for future research are therefore clear and extensive:
Synthesis and Comprehensive Characterization: The first and most crucial step is the formal synthesis and purification of this compound. This should be followed by a thorough characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to unequivocally confirm its structure. If suitable crystals can be obtained, single-crystal X-ray diffraction would provide invaluable data on its three-dimensional structure.
Investigation of Physicochemical and Photophysical Properties: Once synthesized, its fundamental properties, such as melting point, solubility in various solvents, and stability, should be determined. Furthermore, its photophysical properties, including absorption and fluorescence emission spectra and quantum yield, should be investigated to assess its potential as a fluorophore.
Exploration of Chemical Reactivity: Systematic studies should be conducted to explore the reactivity of the terminal chlorine atom. This would involve reacting it with a diverse range of nucleophiles (e.g., primary and secondary amines, thiols, azides, phenols) to create a library of novel derivatives. The kinetics and reaction conditions for these substitutions should be optimized.
Comprehensive Biological Screening: Given the broad bioactivity of the coumarin family, this compound and its newly synthesized derivatives should be subjected to a wide range of biological assays. This screening should include:
Anticancer activity: Testing against a panel of human cancer cell lines. researchgate.net
Antimicrobial activity: Evaluating its efficacy against various strains of pathogenic bacteria and fungi. arkat-usa.org
Anti-inflammatory and Antioxidant assays: Determining its ability to inhibit inflammatory pathways and scavenge free radicals. rasayanjournal.co.in
Enzyme inhibition studies: Investigating its potential as an inhibitor for enzymes like cholinesterases or monoamine oxidases, which are relevant to neurodegenerative diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: The data generated from the biological screening of the derivative library would be essential for establishing clear structure-activity relationships. This would provide critical insights into how different substituents attached to the propoxy chain influence biological activity, guiding the design of more potent and selective compounds.
In essence, this compound represents a blank slate for chemical and pharmacological research. Its systematic investigation holds the promise of uncovering new chemical reactions, novel therapeutic agents, and useful tools for chemical biology.
Interactive Data Table of Related Compounds
Below is a table of compounds related to the synthesis and structural class of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role/Property |
| 4-Hydroxy-6-methylcoumarin | 13252-83-0 | C₁₀H₈O₃ | 176.17 | Key Precursor sigmaaldrich.com |
| Hydroquinone (B1673460) | 123-31-9 | C₆H₆O₂ | 110.11 | Starting material for precursor |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | Reagent for Pechmann condensation |
| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44 | Alkylating agent |
| 6-Chloro-7-hydroxy-4-methylcoumarin | 19492-02-5 | C₁₀H₇ClO₃ | 210.61 | Isomeric coumarin derivative, fluorescent probe chemimpex.com |
| 7-Hydroxy-4-methylcoumarin | 90-33-5 | C₁₀H₈O₃ | 176.17 | Isomeric precursor, widely studied researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-Chloropropoxy)-4-methylcoumarin, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution, where 4-methylcoumarin derivatives react with 3-chloropropanol under alkaline conditions (e.g., potassium carbonate in acetone). Optimization can be achieved via Design of Experiments (DOE) to test variables like reaction time, temperature, and molar ratios. For example, highlights a similar protocol for 6-chloro-4-aryloxymethylcoumarin synthesis using anhydrous potassium carbonate and extended stirring periods (24 hours) . Purification often involves recrystallization from ethyl acetate or chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESI/HRMS as in ). X-ray diffraction (XRD) can resolve crystallographic packing and bond deviations, as demonstrated in for structural analogs . High-Performance Liquid Chromatography (HPLC) ensures purity, aligning with MedChemExpress protocols for related coumarins .
Q. How can solubility and stability be assessed for this compound in different solvents and conditions?
- Methodological Answer : Solubility screening should use polar aprotic solvents (e.g., DMSO, chloroform) and aqueous buffers at varying pH. Stability studies under light, temperature, and humidity require accelerated degradation tests (e.g., ICH guidelines). notes storage at 2–8°C for similar coumarins to prevent decomposition .
Advanced Research Questions
Q. What experimental design strategies address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conflicting bioactivity results may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Validate compound purity via HPLC and elemental analysis .
- Use factorial design ( ) to test multiple biological models (e.g., enzyme inhibition vs. cytotoxicity) .
- Compare results with structural analogs (e.g., ’s chloro-substituted coumarins) to isolate substituent effects .
Q. How can computational modeling enhance understanding of this compound’s reactivity or intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO/LUMO energies) for reaction mechanisms. Molecular dynamics (MD) simulations, as suggested in , model interactions with biological targets (e.g., enzymes) or material surfaces . Pair computational results with XRD data ( ) to validate hydrogen bonding or packing motifs .
Q. What methodologies resolve challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Continuous flow reactors ( ) improve scalability by ensuring consistent mixing and temperature control. Process Analytical Technology (PAT) monitors reaction progress in real-time. ’s AI-driven automation can optimize parameters like catalyst loading and solvent ratios .
Q. How should researchers design stability studies to evaluate degradation pathways under environmental stressors?
- Methodological Answer : Use forced degradation (e.g., exposure to UV light, oxidative/reductive agents) followed by LC-MS to identify degradation products. and recommend strict handling protocols (e.g., inert atmospheres) to mitigate instability during storage .
Q. What advanced techniques analyze the compound’s adsorption behavior on environmental or biological surfaces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
